Despiro Cyclopamine
Description
Molecular Formula and IUPAC Nomenclature
Despiro cyclopamine possesses the molecular formula C₂₇H₄₁NO₂, indicating a complex organic structure containing twenty-seven carbon atoms, forty-one hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of this compound has been reported with slight variations across different sources, ranging from 411.31 to 411.63 daltons, with the most commonly cited value being 411.62 daltons. This molecular weight places the compound within the typical range for steroidal alkaloids of the Veratrum family.
The Chemical Abstracts Service has assigned the registry number 4243-43-0 to this compound, providing a unique identifier for this specific compound. The PubChem database has catalogued this compound under the Compound Identification number 45038911, which serves as another standardized reference for the molecule. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex polycyclic structure and multiple stereogenic centers, though the complete systematic name is exceptionally lengthy due to the intricate ring system and numerous chiral centers present in the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₄₁NO₂ |
| Molecular Weight | 411.62 daltons |
| Chemical Abstracts Service Number | 4243-43-0 |
| PubChem Compound Identification | 45038911 |
| Chemical Class | Steroidal Alkaloid |
The molecular composition indicates the presence of multiple ring systems characteristic of steroid-derived alkaloids, with the nitrogen atom incorporated into a heterocyclic ring structure and the oxygen atoms contributing to hydroxyl and ether functionalities within the molecule.
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of this compound arises from its polycyclic steroidal framework, which contains multiple chiral centers distributed throughout the ring system. The presence of numerous asymmetric carbon atoms creates a three-dimensional molecular architecture that is critical for its biological activity. Each chiral center in the molecule can exist in either the R or S configuration according to the Cahn-Ingold-Prelog priority rules, and the specific arrangement of these stereogenic centers determines the overall stereochemical identity of this compound.
The steroidal backbone of this compound inherently contains several chiral centers, particularly at the ring junction positions where carbon atoms bear four different substituents. The spirocyclic junction, which represents a key structural feature differentiating this compound from cyclopamine, introduces additional stereochemical complexity. The configuration at each chiral center must be precisely defined to accurately describe the three-dimensional structure of the molecule, as different stereoisomers can exhibit dramatically different biological properties.
The stereochemical configuration of this compound includes multiple ring systems with defined conformations that contribute to the overall molecular shape. The trans-diaxial relationships between substituents on cyclohexane rings within the steroid framework, combined with the conformational constraints imposed by the polycyclic structure, result in a relatively rigid molecular geometry. This rigidity is important for maintaining the proper spatial arrangement of functional groups necessary for biological activity.
| Structural Feature | Stereochemical Importance |
|---|---|
| Steroidal backbone | Multiple chiral centers at ring junctions |
| Spirocyclic junction | Additional stereogenic center |
| Hydroxyl group | Defined stereochemical orientation |
| Nitrogen-containing ring | Conformational constraints |
| Ring fusion patterns | Trans-diaxial relationships |
The absolute configuration of this compound determines its interaction with biological targets, particularly the smoothened receptor in the hedgehog signaling pathway. The precise three-dimensional arrangement of atoms allows the molecule to adopt the correct conformation for binding to its target protein, emphasizing the critical importance of stereochemical accuracy in structure-activity relationships.
Comparative Structural Features with Cyclopamine and Related Alkaloids
This compound shares the same molecular formula C₂₇H₄₁NO₂ with cyclopamine, indicating that the two compounds are structural isomers with identical atomic composition but different connectivity or stereochemistry. Cyclopamine, identified by Chemical Abstracts Service number 4449-51-8 and PubChem Compound Identification 442972, serves as the parent compound from which this compound is derived. Both molecules belong to the broader family of C-nor-D-homo steroidal alkaloids isolated from Veratrum species, which share common biosynthetic origins and structural motifs.
The fundamental difference between this compound and cyclopamine lies in their ring connectivity patterns, particularly in the arrangement of the spirocyclic system. While cyclopamine contains a specific spirocyclic tetrahydrofuran motif that contributes to its characteristic three-dimensional structure, this compound features an alternative spirocyclic arrangement. This structural modification alters the overall molecular geometry while preserving the essential pharmacophoric elements required for hedgehog signaling pathway inhibition.
The Veratrum alkaloid family includes several related compounds such as jervine and veratramine, all of which share the characteristic C-nor-D-homo steroid skeleton. These alkaloids typically contain a nitrogen atom incorporated into a six-membered ring system, hydroxyl functionalities at specific positions, and complex polycyclic frameworks derived from steroidal precursors. The structural relationships among these compounds provide insights into their biosynthetic pathways and structure-activity relationships.
| Compound | Chemical Abstracts Service Number | PubChem Identification | Molecular Formula | Key Structural Difference |
|---|---|---|---|---|
| This compound | 4243-43-0 | 45038911 | C₂₇H₄₁NO₂ | Alternative spirocyclic arrangement |
| Cyclopamine | 4449-51-8 | 442972 | C₂₇H₄₁NO₂ | Standard spirocyclic tetrahydrofuran |
| Jervine | - | - | C₂₇H₃₉NO₃ | Additional oxygen functionality |
| Veratramine | - | - | C₂₇H₃₉NO₂ | Reduced form of cyclopamine |
The comparative analysis reveals that despite sharing the same molecular formula, this compound and cyclopamine exhibit distinct three-dimensional structures that can result in different biological activities and pharmacological properties. The spirocyclic modification in this compound represents a strategic structural alteration that may influence binding affinity, selectivity, and stability compared to the parent compound cyclopamine.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)
The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about its molecular structure and confirm its identity. Nuclear magnetic resonance spectroscopy serves as the primary method for determining the detailed connectivity and stereochemistry of the molecule, while mass spectrometry provides accurate molecular weight determination and fragmentation patterns, and infrared spectroscopy reveals functional group characteristics.
Nuclear magnetic resonance analysis of this compound would be expected to show characteristic signals consistent with its steroidal alkaloid structure. The carbon-13 nuclear magnetic resonance spectrum should display approximately twenty-seven distinct carbon environments, reflecting the different chemical environments of carbon atoms throughout the polycyclic framework. The proton nuclear magnetic resonance spectrum would reveal complex multipicity patterns arising from the numerous methylene and methine protons present in the ring systems, with distinct signals for the hydroxyl proton and protons adjacent to the nitrogen atom.
Mass spectrometry data for this compound confirms the molecular ion peak at mass-to-charge ratio 412 (M+H)⁺, consistent with the molecular weight of 411.62 daltons. The fragmentation pattern in tandem mass spectrometry would be expected to show characteristic losses corresponding to functional group eliminations and ring fragmentations typical of steroidal alkaloids. Common fragment ions might include losses of water molecules from hydroxyl groups and nitrogen-containing fragments from the heterocyclic ring system.
| Spectroscopic Technique | Key Characteristics |
|---|---|
| Proton Nuclear Magnetic Resonance | Complex multipicity patterns, hydroxyl signals |
| Carbon-13 Nuclear Magnetic Resonance | Twenty-seven carbon environments |
| Mass Spectrometry | Molecular ion at 412 (M+H)⁺ |
| Infrared Spectroscopy | Hydroxyl stretch, carbon-hydrogen stretches |
| Collision Cross Section | 219.1 Ų [M+H]⁺ |
Infrared spectroscopy of this compound would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The hydroxyl group would produce a broad absorption band in the region around 3200-3600 wavenumbers, while carbon-hydrogen stretching vibrations from the methyl and methylene groups would appear in the 2800-3000 wavenumber region. The nitrogen-containing heterocycle would contribute additional characteristic absorptions in the fingerprint region of the spectrum.
Advanced analytical techniques such as collision cross section measurements provide additional structural information, with this compound showing a collision cross section value that reflects its three-dimensional molecular shape and size. These comprehensive spectroscopic data collectively confirm the structural identity of this compound and distinguish it from related alkaloids in the Veratrum family.
Properties
IUPAC Name |
(2S,3R,5S)-2-[(1S)-1-[(3S)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h5,13,15,17,19,21-22,24-26,28-30H,6-12,14H2,1-4H3/t15-,17-,19-,21?,22?,24?,25+,26-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNKCHZNVYRDJ-XJSWYDRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3=CC4C(C3CC2)CC=C5C4(CCC(C5)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=CC4C(C3CC2)CC=C5C4(CC[C@@H](C5)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661900 | |
| Record name | (2S,3R,5S)-2-[(1S)-1-[(3S)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4243-43-0 | |
| Record name | (2S,3R,5S)-2-[(1S)-1-[(3S)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halocyclization for Heterocycle Formation
The trans-6,5 hetero-bicycle in this compound is constructed via a strain-inducing halocyclization process. Using iodolactonization, a γ,δ-unsaturated amide undergoes cyclization to form a lactone intermediate. For example, treatment of γ,δ-unsaturated amide 19 with in at -40°C yields iodolactone 20 with >20:1 diastereoselectivity. This step is critical for establishing the stereochemistry at C3 and C5.
Tsuji-Trost Cyclization for Spirocyclic Motifs
The fully substituted spirocyclic tetrahydrofuran (THF) ring is forged via a palladium-catalyzed Tsuji-Trost cyclization. In the synthesis of cyclopamine, allylic carbonate 22 reacts with a palladium catalyst () and phosphine ligand () to form the spiro-THF ring with 5:1 diastereoselectivity. For this compound, analogous conditions would avoid spiro ring formation, instead prioritizing piperidine ring closure.
Ring-Closing Metathesis (RCM) for Olefin Installation
The central tetrasubstituted olefin is installed using a high-yielding RCM reaction. Catalyst screening revealed that indenylidene catalyst Ru-3 in perfluorotoluene optimally facilitates this transformation, achieving 85% yield for cyclopamine. Applied to this compound, this step would require adjusting steric and electronic parameters to accommodate the despiro configuration.
Optimization of Critical Reactions
Halocyclization Optimization
| Parameter | Optimal Condition | Yield/Selectivity |
|---|---|---|
| Temperature | -40°C | >20:1 dr |
| Iodine Equivalents | 1.5 eq | 75% yield |
| Solvent | Minimal byproducts |
The reversibility of halocyclization necessitates precise stoichiometry and low temperatures to favor product formation.
Tsuji-Trost Cyclization Diastereocontrol
| Ligand | Diastereoselectivity | Yield |
|---|---|---|
| 5:1 | 78% | |
| 2:1 | 65% |
Phosphine ligands with bulky substituents enhance stereochemical control by modulating palladium coordination geometry.
Challenges in this compound Synthesis
Chemical Reactions Analysis
Types of Reactions: Despiro Cyclopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones back to alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Scientific Research Applications
-
Cancer Therapeutics
- Inhibition of Tumor Growth : Despiro Cyclopamine has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and colon cancers. In studies, it has been observed to induce G1 cell cycle arrest and downregulate key proteins involved in cell survival and invasion, such as cyclin D1 and matrix metalloproteinases (MMP2 and MMP9) .
- Targeting Cancer Stem Cells : Research indicates that this compound can effectively reduce stemness markers in cancer stem cells, suggesting its potential role in targeting these resistant cell populations .
- Developmental Biology
- Pharmacological Research
Data Tables
Case Studies
-
Breast Cancer Treatment
- In a study involving estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells, this compound significantly inhibited cell proliferation and induced apoptosis. The compound's ability to downregulate estrogen receptor-alpha further highlights its therapeutic potential when combined with anti-estrogen therapies .
- Colon Cancer Stem Cells
Mechanism of Action
Despiro Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It binds directly to the Smoothened receptor, a critical component of the pathway, thereby preventing the activation of downstream signaling molecules . This inhibition can lead to the suppression of tumor growth and proliferation in cancers that rely on Hedgehog signaling .
Comparison with Similar Compounds
Structural and Functional Analogues
Key compounds for comparison include cyclopamine, veratramine, IPI-926, and neoglycosylated cyclopamine derivatives.
Key Research Findings
- Cyclopamine vs. Veratramine : Both are isosteroidal alkaloids synthesized from dehydro-epi-androsterone (DHEA), but cyclopamine’s furan ring and 3-hydroxy group are critical for Hh pathway inhibition. Veratramine, lacking these features, shows weaker activity .
- IPI-926 : This derivative addresses cyclopamine’s poor solubility and stability, achieving clinical traction before discontinuation due to toxicity .
- Neoglycosylated Derivatives : Adding sugars to cyclopamine’s C3 position enhances bioactivity. For example, D-fucoside derivatives (CYC27) show ≥20% growth inhibition in lung cancer cells at 10 μM .
- This compound : The removal of the propionyl group likely reduces steric hindrance but may destabilize interactions with Smo’s extracellular loops, a key binding region for cyclopamine .
Mechanism and Binding Dynamics
Cyclopamine binds Smo’s heptahelical bundle, primarily interacting with extracellular loops . In contrast, SANT-1 (a synthetic antagonist) penetrates deeper into the transmembrane pocket, spanning 28 Å compared to cyclopamine’s 17 Å . This compound’s structural simplification may alter this interaction profile, though experimental data are lacking.
Biological Activity
Despiro cyclopamine is a derivative of cyclopamine, a well-known inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and has been implicated in various cancers. The biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action, has been the subject of extensive research.
This compound functions primarily as an antagonist of the Smoothened (SMO) protein, which is a critical component of the Hh signaling pathway. By inhibiting SMO, this compound disrupts the signaling cascade initiated by Hedgehog ligands, leading to reduced expression of target genes involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of SMO : this compound binds to SMO, preventing its activation by Hh ligands, which in turn inhibits downstream signaling pathways that promote tumor growth and development.
- Regulation of Transcription Factors : The inhibition of SMO affects the activity of GLI transcription factors (GLI1, GLI2, GLI3), which are essential for the expression of genes that regulate cell growth and differentiation.
Biological Activity and Therapeutic Implications
This compound has shown promise in various preclinical studies, particularly in cancer research. Its ability to inhibit Hh signaling makes it a candidate for treating cancers where this pathway is aberrantly activated.
Case Studies and Research Findings
-
Anti-Cancer Activity :
- In studies involving pancreatic cancer models, this compound effectively reversed gemcitabine resistance by downregulating SMO and GLI1 expression in resistant cell lines .
- A murine model demonstrated significant tumor regression when treated with this compound, highlighting its potential as a therapeutic agent against medulloblastoma and basal cell carcinoma .
- Developmental Effects :
- Breast Cancer Studies :
Data Table: Summary of Biological Activities
| Study Type | Cancer Type | Effect Observed | Concentration Used |
|---|---|---|---|
| In vitro | Pancreatic Cancer | Reversal of gemcitabine resistance | 2-5 µM |
| In vivo | Medulloblastoma | Tumor regression | Variable |
| Developmental Biology | Chick Embryos | Induction of cyclopia | N/A |
| In vitro | Breast Cancer | Inhibition of proliferation | 10-20 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
